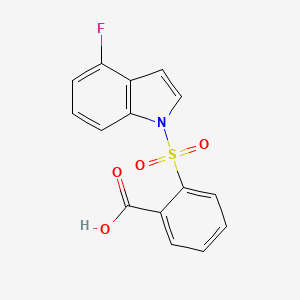

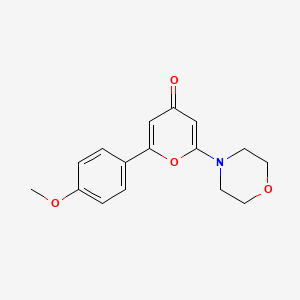

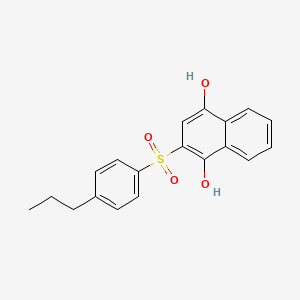

2-(4-Propylphenylsulfonyl)naphthalene-1,4-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-プロピルフェニルスルホニル)ナフタレン-1,4-ジオールは、ナフタレンコアにプロピルフェニルスルホニル基と2つのヒドロキシル基が置換されたユニークな構造を持つ化学化合物です。

製法

合成経路と反応条件

2-(4-プロピルフェニルスルホニル)ナフタレン-1,4-ジオールの合成は、一連の化学反応によって達成できます。 一般的な方法の1つは、パラジウム触媒によるタンデムヘック/鈴木カップリング反応によるナフタレンの脱芳香族化1,4-二官能化です 。このプロセスには通常、特定の条件下で、配位子、塩基、および溶媒の使用が必要です。 たとえば、反応には、Pd(dba)2を触媒として、K2CO3を塩基として、トルエンを溶媒として、高温(たとえば、120°C)で24時間使用する必要があります 。

工業的生産方法

2-(4-プロピルフェニルスルホニル)ナフタレン-1,4-ジオールに対する特定の工業的生産方法は広く文書化されていませんが、大規模な有機合成の原則を適用できます。これには、反応条件の最適化、反応のスケールアップ、結晶化やクロマトグラフィーなどの技術による最終生成物の純度の確保が含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol can be achieved through a series of chemical reactions. One common method involves the dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reactions . This process typically requires the use of ligands, bases, and solvents under specific conditions. For example, the reaction may involve the use of Pd(dba)2 as a catalyst, K2CO3 as a base, and toluene as a solvent at elevated temperatures (e.g., 120°C) for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and ensuring the purity of the final product through techniques such as crystallization and chromatography.

化学反応の分析

反応の種類

2-(4-プロピルフェニルスルホニル)ナフタレン-1,4-ジオールは、以下を含むさまざまな種類の化学反応を起こす可能性があります。

酸化: ヒドロキシル基は酸化されてキノンを形成することができます。

還元: スルホニル基はスルフィドに還元できます。

置換: 芳香族環は求電子置換反応または求核置換反応を起こす可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(たとえば、過マンガン酸カリウム)、還元剤(たとえば、水素化アルミニウムリチウム)、および置換反応のためのさまざまな求電子剤または求核剤が含まれます。反応条件は、目的の変換によって異なりますが、多くの場合、特定の温度、溶媒、および触媒を伴います。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化によりナフトキノンが生成される可能性があり、スルホニル基の還元により対応するスルフィドが生成される可能性があります。

科学研究への応用

2-(4-プロピルフェニルスルホニル)ナフタレン-1,4-ジオールは、以下を含むいくつかの科学研究アプリケーションを持っています。

化学: 有機合成におけるビルディングブロックとして、および配位化学における配位子として使用されます。

生物学: ベータ-ケトアシル-アシルキャリアタンパク質シンターゼIIIなどの酵素の阻害剤としての可能性について調査されています.

医学: 抗菌特性と創薬における潜在的な用途について調査されています.

産業: 新しい材料の開発に利用され、他の複雑な分子の合成における中間体として使用されます。

科学的研究の応用

2-(4-propylphenylsulfonyl)naphthalene-1,4-diol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

作用機序

2-(4-プロピルフェニルスルホニル)ナフタレン-1,4-ジオールの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、酵素阻害剤として、酵素の活性部位に結合し、基質の結合とそれに続く触媒活性を妨げる可能性があります 。その作用に関与する経路は、特定の生物学的コンテキストと標的によって異なります。

類似化合物の比較

類似化合物

2-(4-プロピルフェニルスルホニル)ナフタレン-1,4-ジオールに類似した化合物には、以下のような他のスルホニルナフタレン誘導体があります。

- 2-(4-メチルフェニルスルホニル)ナフタレン-1,4-ジオール

- 2-(4-エチルフェニルスルホニル)ナフタレン-1,4-ジオール

- 2-(4-ブチルフェニルスルホニル)ナフタレン-1,4-ジオール

独自性

2-(4-プロピルフェニルスルホニル)ナフタレン-1,4-ジオールの独自性は、その特定の置換パターンにあり、これはその化学反応性と生物学的活性を影響を与える可能性があります。プロピル基は、他のアルキル基と比較して、異なる立体および電子特性を付与し、化合物の分子標的との相互作用と化学反応における全体的な挙動に影響を与える可能性があります。

類似化合物との比較

Similar Compounds

Similar compounds to 2-(4-propylphenylsulfonyl)naphthalene-1,4-diol include other sulfonyl-naphthalene derivatives, such as:

- 2-(4-methylphenylsulfonyl)naphthalene-1,4-diol

- 2-(4-ethylphenylsulfonyl)naphthalene-1,4-diol

- 2-(4-butylphenylsulfonyl)naphthalene-1,4-diol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer distinct steric and electronic properties compared to other alkyl groups, affecting the compound’s interactions with molecular targets and its overall behavior in chemical reactions.

特性

分子式 |

C19H18O4S |

|---|---|

分子量 |

342.4 g/mol |

IUPAC名 |

2-(4-propylphenyl)sulfonylnaphthalene-1,4-diol |

InChI |

InChI=1S/C19H18O4S/c1-2-5-13-8-10-14(11-9-13)24(22,23)18-12-17(20)15-6-3-4-7-16(15)19(18)21/h3-4,6-12,20-21H,2,5H2,1H3 |

InChIキー |

BCECDLBGKYFWCS-UHFFFAOYSA-N |

正規SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3C(=C2)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。